molecular formula C23H17N3O2S2 B2355991 N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 922683-72-5

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2355991
CAS No.: 922683-72-5
M. Wt: 431.53
InChI Key: RGYLXSUAWCSMKP-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings

Mechanism of Action

The mechanism of action of such compounds can vary depending on their structure and the biological target. Some compounds have shown promising interaction with amino residues .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific structure and properties. Some benzothiazole derivatives have shown moderate toxicity against certain cell lines .

Future Directions

Future research could focus on further exploring the biological activities of such compounds and developing more efficient synthesis methods . Additionally, the design and development of molecules having therapeutic potential as human drugs is a main objective of organic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:

    Formation of 2-amino-6-methoxybenzothiazole: This intermediate can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde in the presence of an oxidizing agent.

    Coupling Reaction: The 2-amino-6-methoxybenzothiazole is then coupled with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-2-amino-6-methoxybenzothiazole.

    Carboxamide Formation: Finally, the N-benzyl-2-amino-6-methoxybenzothiazole is reacted with benzo[d]thiazole-2-carboxylic acid chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-benzyl-N-(6-hydroxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide.

    Reduction: Formation of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-amine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to the presence of both benzyl and methoxy groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets and participate in diverse chemical reactions.

Properties

IUPAC Name

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S2/c1-28-16-11-12-18-20(13-16)30-23(25-18)26(14-15-7-3-2-4-8-15)22(27)21-24-17-9-5-6-10-19(17)29-21/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLXSUAWCSMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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